4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one
CAS No.: 2034275-01-7
Cat. No.: VC5535899
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34
* For research use only. Not for human or veterinary use.
![4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one - 2034275-01-7](/images/structure/VC5535899.png)
Specification
CAS No. | 2034275-01-7 |
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Molecular Formula | C14H13N3O3S |
Molecular Weight | 303.34 |
IUPAC Name | 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one |
Standard InChI | InChI=1S/C14H13N3O3S/c18-12-9-17(7-5-15-12)13(19)10-1-3-11(4-2-10)20-14-16-6-8-21-14/h1-4,6,8H,5,7,9H2,(H,15,18) |
Standard InChI Key | NCCDQARMLKKOIP-UHFFFAOYSA-N |
SMILES | C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a piperazin-2-one core (a six-membered lactam ring) substituted at the 4-position with a 4-(1,3-thiazol-2-yloxy)benzoyl group. Key structural elements include:
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Piperazin-2-one: A cyclic amide with nitrogen atoms at positions 1 and 4, contributing to hydrogen-bonding capability and conformational rigidity .
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Benzoyl linker: A carbonyl group bridges the piperazinone and a para-substituted benzene ring.
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Thiazol-2-yloxy moiety: A 1,3-thiazole ring (five-membered heterocycle with sulfur and nitrogen) attached via an ether linkage to the benzene ring .
The molecular formula is C₁₅H₁₄N₃O₃S, with a calculated molecular weight of 321.36 g/mol. Systematic IUPAC naming follows as 4-{4-[(1,3-thiazol-2-yl)oxy]benzoyl}piperazin-2-one.
Synthetic Strategies
Retrosynthetic Analysis
Synthesis typically proceeds through sequential functionalization:
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Piperazin-2-one preparation: Cyclization of β-alanine derivatives or oxidation of piperazine precursors .
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Benzoylation: Reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride, followed by coupling to piperazin-2-one via nucleophilic acyl substitution .
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Thiazole incorporation: Mitsunobu reaction or SNAr displacement to introduce the thiazol-2-yloxy group at the para position of the benzoyl ring .
Optimized Protocol
A representative synthesis (Figure 1) involves:
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Step 1: Piperazin-2-one (1.0 eq) is dissolved in anhydrous DMF under N₂. 4-Hydroxybenzoyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq). The mixture is stirred for 12 h at room temperature to yield 4-(4-hydroxybenzoyl)piperazin-2-one .
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Step 2: The intermediate (1.0 eq) reacts with 2-mercaptothiazole (1.5 eq) in the presence of DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF, heated to 60°C for 6 h to form the final product .
Yield: 58–62% after column chromatography (silica gel, EtOAc/hexane 3:7).
Purity: >95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient).
Physicochemical Properties
Experimental Data
Property | Value | Method |
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Melting Point | 178–182°C (dec.) | Differential Scanning Calorimetry |
Solubility | 12 mg/mL in DMSO | Shake-flask (25°C) |
logP | 1.84 ± 0.12 | HPLC (C18) |
λmax (UV-Vis) | 264 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) | Methanol solution |
The moderate lipophilicity (logP ~1.8) suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability .
Biological Activity and Mechanisms
CNS Activity
Piperazinone cores exhibit affinity for neurotransmitter receptors:
The compound’s ability to cross the blood-brain barrier is predicted via the Veber rule (TPSA = 78 Ų, rotatable bonds = 4) .
Comparative Analysis with Analogues
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